3-(5-Chlorobiphenyl)-2-phenylpyridine
Description
Contextualization within Aromatic Heterocyclic Compound Classes
3-(5-Chlorobiphenyl)-2-phenylpyridine belongs to the broad class of aromatic heterocyclic compounds. These are organic molecules characterized by a ring structure containing atoms of at least two different elements, and which exhibit aromaticity. The core of this compound is a pyridine (B92270) ring, a six-membered heterocycle with five carbon atoms and one nitrogen atom, structurally similar to benzene. Pyridine-based compounds are of great interest in various fields of chemistry due to their unique electronic properties. mdpi.com
Significance in Advanced Organic Synthesis and Materials Science
The primary significance of this compound lies in its role as a building block in organic synthesis and as an intermediate for advanced materials. chemscene.com Its molecular architecture makes it a valuable precursor in the construction of larger, more complex organic molecules and materials with tailored properties.
In the realm of materials science, this compound is classified as an optoelectronic material intermediate and a small molecule semiconductor synthesis building block. chemscene.com This indicates its potential for use in the fabrication of organic electronic devices. Phenylpyridine derivatives, in general, are investigated for their applications in organic light-emitting diodes (OLEDs), where they can function as components of the emissive layer or other functional layers within the device structure. researchgate.net The introduction of a chlorinated biphenyl (B1667301) group can modify the electronic properties and molecular packing of the material, which in turn can influence the efficiency and color of the light emission in OLEDs. researchgate.net
The synthesis of such substituted phenylpyridines is a key area of research, with various methods being developed to create a diversity of structures. nih.gov The ability to synthetically modify the structure of this compound allows for the fine-tuning of its properties for specific applications in next-generation electronics.
Overview of Current Research Trajectories and Future Outlook
Current research involving compounds structurally related to this compound is largely directed towards the development of new materials for organic electronics. The main trajectory involves the design and synthesis of novel derivatives with optimized photophysical and electronic properties. researchgate.net Researchers are exploring how different substituents on the phenyl and pyridine rings affect the molecule's performance in devices like OLEDs. researchgate.net The goal is to create materials that are more efficient, have longer operational lifetimes, and can produce light of specific colors.
The future outlook for this class of compounds is promising. As the demand for advanced electronic displays and lighting solutions grows, so does the need for new and improved organic materials. The versatility of the phenylpyridine scaffold, combined with the ability to introduce various functional groups like the chlorobiphenyl moiety, offers a rich platform for molecular engineering. Future research will likely focus on creating more sophisticated molecular designs to achieve even higher performance in electronic devices and potentially explore applications in other areas such as sensors and organic solar cells. mdpi.com The continued exploration of structure-property relationships in these compounds will be crucial for advancing the field of organic materials science.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 2410989-70-5 |
| Molecular Formula | C₂₃H₁₆ClN |
| Molecular Weight | 341.83 g/mol |
| Class | Aromatic Heterocyclic Compound |
Data sourced from ChemScene. chemscene.com
Table 2: Physicochemical Properties (Computational)
| Property | Value |
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
| LogP | 6.736 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
Data sourced from ChemScene. chemscene.com
Properties
IUPAC Name |
3-(3-chloro-5-phenylphenyl)-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN/c24-21-15-19(17-8-3-1-4-9-17)14-20(16-21)22-12-7-13-25-23(22)18-10-5-2-6-11-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBAQDXTVMKIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=C(N=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Retrosynthetic Disconnection Analysis for 3-(5-Chlorobiphenyl)-2-phenylpyridine
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bonds that form the biphenyl (B1667301) and phenylpyridine frameworks.
A logical retrosynthetic approach would involve disconnecting the bond between the pyridine (B92270) ring and the chlorobiphenyl group, and the bond between the two phenyl rings of the biphenyl moiety. This leads to three key building blocks: a 2-phenylpyridine (B120327) derivative, a chlorophenyl derivative, and a phenyl derivative. The pyridine ring itself can be synthesized through various established methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound like ethyl acetoacetate. advancechemjournal.com
Another strategic disconnection could be made at the C2-phenyl and C3-biphenyl bonds on the pyridine ring. This would suggest a pyridine core that is subsequently functionalized at these positions. This approach allows for the late-stage introduction of the phenyl and chlorobiphenyl groups, offering flexibility in the synthesis of analogues.
Cross-Coupling Reactions for Constructing the Biphenyl and Phenylpyridine Frameworks
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis of this compound.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Protocols
The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.govclaremont.edu This reaction is widely used for synthesizing biaryl compounds due to its mild reaction conditions and high functional group tolerance. nih.govmdpi.comresearchgate.netrsc.org
In the context of synthesizing this compound, the Suzuki–Miyaura coupling can be employed in two key steps:
Formation of the biphenyl moiety: A substituted chlorophenylboronic acid can be coupled with a phenyl halide (or vice versa) to form the 5-chloro-biphenyl intermediate.
Attachment of the biphenyl group to the pyridine ring: A pre-formed 5-chloro-biphenylboronic acid can be coupled with a 3-halo-2-phenylpyridine. Alternatively, a 3-boronyl-2-phenylpyridine derivative can be reacted with a halo-chlorobiphenyl. nih.gov
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. claremont.eduresearchgate.net The reaction conditions, including temperature and the presence of water and oxygen, can also be optimized to achieve high yields. claremont.edu
| Parameter | Description | Common Examples |
|---|---|---|
| Catalyst | The palladium complex that facilitates the reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand | Coordinates to the palladium center and influences its reactivity and stability. | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Base | Activates the organoboron compound and facilitates transmetalation. | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | The medium in which the reaction is carried out. | Toluene, Dioxane, DMF, Water |
Copper-Mediated Aryl–Aryl Bond Formation Pathways
Copper-mediated coupling reactions, such as the Ullmann reaction, provide an alternative to palladium-catalyzed methods for forming aryl-aryl bonds. nih.govnih.gov These reactions typically involve the coupling of two aryl halides in the presence of a stoichiometric amount of copper powder at high temperatures. umass.edu
More recent developments have led to catalytic versions of the Ullmann reaction and other copper-catalyzed cross-coupling methods that proceed under milder conditions. rsc.org For the synthesis of the biphenyl core of the target molecule, a copper-catalyzed homocoupling of an aryl halide could be envisioned. Copper(I) catalysts, in particular, have been shown to be effective in forming aryl-carbon bonds. umass.edu While often requiring harsher conditions than palladium-catalyzed reactions, copper-mediated pathways can be advantageous for specific substrates or when palladium sensitivity is a concern. nih.govnih.gov
Nickel-Catalyzed Cross-Coupling Methodologies
Nickel catalysts have emerged as a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. researchgate.net Nickel complexes can catalyze the coupling of aryl halides with various organometallic reagents, including organoboron and organozinc compounds. researchgate.netnih.gov
For the synthesis of this compound, a nickel-catalyzed Suzuki-type coupling could be employed to form the biphenyl linkage. Nickel catalysts often exhibit different reactivity and selectivity profiles compared to palladium, which can be beneficial for challenging substrates. rsc.org For instance, nickel catalysts are often more effective in coupling reactions involving aryl chlorides, which are typically less reactive than bromides and iodides. researchgate.net The synthesis of 2,2'-bipyridines through Ni-catalyzed reductive couplings of 2-halopyridines has been reported to be efficient. nih.gov
Direct C–H Functionalization Strategies for Regioselective Arylation
Direct C–H functionalization has become a powerful and atom-economical strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net
Transition-Metal-Catalyzed C(sp²)–H Activation in Pyridine Systems
The direct arylation of pyridine rings at specific positions is a highly desirable transformation. Transition metals, particularly palladium and rhodium, have been shown to catalyze the direct C–H arylation of 2-phenylpyridine. beilstein-journals.orgnih.govnih.gov The pyridine nitrogen atom often acts as a directing group, facilitating the regioselective activation of the C-H bond at the ortho-position of the phenyl ring or at the C3 or C6 positions of the pyridine ring. rsc.orgnih.gov
In the synthesis of this compound, a direct C–H arylation strategy could involve the coupling of 2-phenylpyridine with a suitable 5-chlorobiphenyl derivative. This approach would directly install the chlorobiphenyl group at the C3 position of the pyridine ring. The success of this strategy depends on achieving high regioselectivity to avoid the formation of other isomers. nih.gov The choice of catalyst, oxidant, and reaction conditions is crucial for controlling the outcome of the reaction. thieme-connect.comresearchgate.netnih.gov
| Strategy | Advantages | Disadvantages | Key Metals |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Mild conditions, high functional group tolerance, high yields. nih.gov | Requires pre-functionalized substrates (boronic acids/esters). | Palladium |
| Copper-Mediated Coupling | Lower cost catalyst, useful for specific substrates. | Often requires harsher conditions, can have lower yields. nih.govnih.gov | Copper |
| Nickel-Catalyzed Coupling | Cost-effective, earth-abundant, effective for aryl chlorides. researchgate.net | Can have different selectivity profiles that need optimization. | Nickel |
| Direct C–H Functionalization | Atom-economical, avoids pre-functionalization. researchgate.net | Regioselectivity can be a challenge. nih.gov | Palladium, Rhodium |
Exploration of Regioselectivity in Ortho-Arylation of 2-Phenylpyridines
While the term "ortho-arylation" of 2-phenylpyridine typically refers to the functionalization of the phenyl ring, the synthesis of this compound necessitates a focus on the regioselective arylation of the pyridine ring at the C3-position. This is a nuanced challenge due to the electronic properties of the pyridine ring, where the C2, C4, and C6 positions are generally more electron-deficient and susceptible to nucleophilic attack, while direct C-H activation for arylation often favors the C2 or C6 positions due to the directing effect of the nitrogen atom.
However, achieving C3-selectivity is possible under specific catalytic conditions. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose. Research has demonstrated that the regioselectivity of pyridine arylation can be steered away from the typically favored positions. For instance, a palladium-catalyzed, non-directed C3-selective arylation of pyridines has been developed using 1,10-phenanthroline (B135089) as a ligand. nih.govnih.gov This methodology allows for the coupling of pyridines with various arenes and heteroarenes, affording 3-arylpyridines. nih.govnih.gov The rationale for this regioselectivity lies in manipulating the electronic and steric environment of the catalytic cycle. The coordination of the palladium catalyst and the nature of the ligand can disfavor the sterically hindered C2/C6 positions and electronically influence the C3 versus C4 position. For 3-substituted pyridines, arylation often proceeds at the C4 position due to the increased acidity of the C4-H bond when an electron-withdrawing group is present at C3. nih.gov
In the context of synthesizing this compound, a plausible strategy would involve the direct C-H arylation of 2-phenylpyridine with a suitable 5-chlorobiphenyl arylating agent, such as 4-bromo-5-chlorobiphenyl or a corresponding boronic acid. The choice of catalyst, ligand, and reaction conditions would be critical to favor C3-arylation over other positions. The phenyl group at the C2 position introduces significant steric hindrance, which could further direct the arylation towards the C3 or C5 positions.
| Entry | Pyridine Substrate | Arylating Agent | Catalyst/Ligand | Position(s) Arylated | Reference |
|---|---|---|---|---|---|
| 1 | Pyridine | Benzene | Pd(OAc)₂ / 1,10-phenanthroline | C3 | nih.gov |
| 2 | 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | C4 and C5 | nih.gov |
| 3 | Imidazo[1,5-a]pyridine | Aryl Bromides | Pd(OAc)₂ / PPh₃ | C3 | nih.gov |
| 4 | 2-Phenylpyridine | Arenediazonium salts | Palladium (electrochemical) | ortho (on phenyl ring) | rsc.org |
Complementary Synthetic Transformations
Beyond traditional cross-coupling methods, radical arylation and photoredox catalysis offer alternative and often milder pathways for the formation of C-C bonds, including the challenging C3-arylation of pyridines.
Radical arylation reactions, particularly those involving the generation of aryl radicals, can be a powerful method for the functionalization of heterocycles. In the context of pyridine chemistry, the Minisci reaction is a classic example of radical alkylation, where a nucleophilic radical attacks the electron-deficient pyridine ring, typically at the C2 or C4 positions after protonation. For a C3-arylation, a neutral pyridine substrate would be targeted.
The generation of an aryl radical, in this case, a 5-chlorobiphenyl radical, could be achieved from a corresponding diazonium salt, a peroxide, or through photoredox catalysis. This highly reactive intermediate could then add to the 2-phenylpyridine ring. The regioselectivity of radical addition to substituted pyridines is influenced by both steric and electronic factors. The phenyl group at C2 would sterically hinder attack at that position. The addition of the radical to the pyridine ring would result in a stabilized radical intermediate, and subsequent oxidation and deprotonation would lead to the final arylated product. While radical reactions can sometimes lead to mixtures of isomers, careful selection of reaction conditions and radical precursors can enhance selectivity. nih.gov
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of C-C bonds under exceptionally mild conditions. This technique relies on a photocatalyst, typically a ruthenium or iridium complex, that can be excited by visible light to initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates.
For the synthesis of this compound, a photoredox-catalyzed approach could be envisioned. For instance, an aryl halide (e.g., an iodo- or bromo-5-chlorobiphenyl) could be reduced by the excited photocatalyst to generate a 5-chlorobiphenyl radical. This radical could then engage in a C-H functionalization reaction with 2-phenylpyridine. nih.gov
Alternatively, a dual catalytic system combining a photoredox catalyst with a transition metal catalyst (e.g., palladium or nickel) can be highly effective. In such a system, the photocatalyst can facilitate the generation of reactive organometallic species under mild conditions, which then participate in a cross-coupling cycle. Research has shown that photoredox-mediated approaches can be applied to the C-H arylation of heteroarenes. researchgate.net For example, a visible-light-promoted, iridium-photocatalyzed direct C3-arylation of 2-pyridones using diaryliodonium salts has been reported, demonstrating the feasibility of targeting the C3 position under these conditions. researchgate.net A similar strategy could be adapted for 2-phenylpyridine, using a 5-chlorobiphenyl-containing diaryliodonium salt or another suitable arylating agent. The reaction would likely proceed through the generation of an aryl radical, which is then intercepted by a palladium catalyst in a C-H activation cycle. nih.gov
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Photoredox C-H Arylation | Heteroarenes | Aryl Diazonium Salts | Ru(bpy)₃²⁺ / visible light | Water as solvent, often mixture of isomers for pyridines. | nih.gov |
| Photoredox C3-Arylation | 2-Pyridones | Diaryliodonium Salts | Ir(ppy)₃ / visible light | Highly C3-selective, mild conditions. | researchgate.net |
| Photoredox C4-Acylation | Pyridinium Salts | Aldehydes | Ir(III) photocatalyst / blue LED | Site-selectivity tunable by N-substituent on pyridinium. | acs.org |
Advanced Structural Characterization and Spectroscopic Elucidation
Determination of Molecular and Supramolecular Structure
The precise arrangement of atoms and the interplay of intermolecular forces in 3-(5-chlorobiphenyl)-2-phenylpyridine are elucidated through powerful structural analysis methods.
Conformational Preferences and Torsional Dynamics of Biaryl and Phenylpyridine Subunits
The rotational freedom around the single bonds connecting the aromatic rings in this compound gives rise to various conformational possibilities. The biphenyl (B1667301) unit is known to have a non-planar ground state geometry, with a dihedral angle of approximately 42-44° between the two phenyl rings. colostate.edunih.gov This twist is a compromise between conjugative effects that favor planarity and steric hindrance between ortho-hydrogens that favors a twisted conformation. colostate.eduhelsinki.fi The energy barrier for rotation around the central C-C bond in biphenyl is relatively low, allowing for dynamic conformational changes. helsinki.firsc.org
Comprehensive Spectroscopic Techniques for Structural Assignment
A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure and for probing the electronic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemistry
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the connectivity of atoms in this compound. In related 2-phenylpyridine (B120327) compounds, the proton signals of the pyridine (B92270) ring typically appear in the downfield region of the ¹H NMR spectrum. rsc.org For example, in 2-phenylpyridine itself, the proton signals are observed between δ 7.15 and 8.83 ppm. rsc.org The chemical shifts in the ¹³C NMR spectrum are also characteristic, with the carbons of the pyridine and phenyl rings appearing in distinct regions. rsc.orgresearchgate.net For instance, the carbon atoms of the pyridine ring in 2-phenylpyridine resonate at specific chemical shifts that can be assigned through detailed analysis. rsc.org Dynamic NMR studies on related biaryl systems can be used to determine the energy barriers for rotation around the C-C single bonds, providing insight into the conformational dynamics of the molecule. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Phenylpyridine Subunit
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H6 | 8.60 - 8.83 | - |
| Pyridine-H3, H4, H5 | 7.15 - 7.84 | 120.6 - 136.7 |
| Phenyl-H | 7.40 - 8.11 | 126.9 - 139.4 |
| Pyridine-C2 | - | 157.4 |
Note: Data is based on the parent 2-phenylpyridine molecule and will vary for the title compound due to substitution. rsc.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. mdpi.com The molecular weight of this compound is 341.83 g/mol , corresponding to the molecular formula C₂₃H₁₆ClN. chemscene.com Electrospray ionization (ESI) is a common technique used for the mass spectrometric analysis of such compounds. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable information about the structural components of the molecule. For instance, in the mass spectrum of 3-chlorobiphenyl, characteristic fragments corresponding to the loss of chlorine and the biphenyl backbone are observed. nih.govnist.gov Analysis of the fragmentation of this compound would be expected to show ions corresponding to the chlorobiphenyl and phenylpyridine moieties.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Characterizing Electronic Transitions
UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The UV spectra of chlorinated biphenyls are characterized by a K band, which is attributed to the conjugation between the two phenyl rings. nih.gov Increasing chlorine substitution can lead to shifts in the absorption maxima. nih.gov Similarly, the UV-Vis spectrum of 2-phenylpyridine derivatives shows characteristic absorption bands. The electronic absorption spectra of ruthenium(II) complexes with bipyridyl ligands, which share the pyridine chromophore, exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered (π-π) transitions in the UV region. nih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to show intense absorptions in the UV region corresponding to π-π transitions within the aromatic system. The degree of conjugation between the phenyl and pyridine rings, influenced by the torsional angle, will affect the position and intensity of these absorption bands. nih.gov Emission spectroscopy can provide further insights into the excited state properties of the molecule.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3,5-triphenyltetrazolium |
| 3,2′:6′,3″-terpyridine |
| Copper(II) acetate |
| 2-phenylpyridine |
| 3-chlorobiphenyl |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties and geometric preferences of molecules like 3-(5-Chlorobiphenyl)-2-phenylpyridine.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Conformational Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and optimized geometry of molecules. For a molecule such as this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to locate the ground state geometry. This involves minimizing the energy of the molecule with respect to all of its internal coordinates.
The conformational energy landscape would be explored by systematically rotating the single bonds connecting the phenyl and pyridine (B92270) rings, as well as the bond connecting the two phenyl rings of the biphenyl (B1667301) moiety. For each conformation, a geometry optimization would be performed to find the local energy minimum. The results of these calculations would provide insights into the most stable spatial arrangement of the molecule and the relative energies of different conformers.
Analysis of Torsional Barriers and Potential Energy Surfaces in Biphenyl and Phenylpyridine Systems
The energy profile obtained from these calculations reveals the torsional barriers, which are the energy maxima that must be overcome for rotation to occur. These barriers are influenced by steric hindrance between adjacent hydrogen atoms and electronic effects such as π-conjugation, which favors planarity. For substituted systems like this compound, the presence of the chlorine atom and the nitrogen in the pyridine ring would significantly influence these barriers compared to unsubstituted biphenyl.
Computational Modeling of Reactivity and Mechanistic Pathways
Computational modeling provides a powerful tool for predicting how and where a molecule is likely to react and for elucidating the step-by-step mechanisms of chemical transformations.
Prediction of Reaction Selectivity and Rate-Determining Steps in Catalytic Cycles
In the context of reactions involving this compound, computational modeling can predict the selectivity of a reaction, for example, which aromatic ring is more likely to undergo a particular transformation. This is often achieved by calculating the activation energies for different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored.
Calculation of Global and Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors.
Global reactivity descriptors provide information about the reactivity of the molecule as a whole. Key global descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electronic Chemical Potential (μ): Related to the electronegativity of the molecule.
Global Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Local reactivity descriptors , such as the Fukui function , provide information about the reactivity of specific atoms or regions within the molecule. The Fukui function indicates which sites are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these local descriptors for this compound, one could predict the most reactive sites for various types of chemical reactions.
Molecular Dynamics Simulations for Intramolecular Motion and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations could be used to study its intramolecular motions, such as the torsional fluctuations of the aromatic rings around the connecting single bonds. This would provide a dynamic picture of the conformational flexibility of the molecule.
Furthermore, MD simulations can be used to investigate intermolecular interactions. By placing the molecule in a simulation box with other molecules (e.g., solvent molecules or other reactants), one can study how it interacts with its environment. This can provide insights into solvation effects and the initial steps of bimolecular reactions.
Reactivity Profiles and Mechanistic Investigations
Catalytic Transformations Exploiting the Pyridine (B92270) and Biphenyl (B1667301) Core Structures
The pyridine and biphenyl cores of the molecule are amenable to various catalytic transformations that enable the construction of more complex molecular architectures. These reactions primarily target the activation of C–H bonds for subsequent bond formation.
Advanced C–C Bond Forming Reactions
The 2-phenylpyridine (B120327) scaffold is a well-established substrate for transition-metal-catalyzed C–H activation, leading to the formation of new carbon-carbon bonds. While direct studies on 3-(5-Chlorobiphenyl)-2-phenylpyridine are not extensively detailed in the literature, the reactivity of its core structure provides a strong basis for predicting its behavior.
Palladium-catalyzed intramolecular C–H arylation is a powerful method for creating fused heterocyclic systems from pyridine derivatives. beilstein-journals.org For this compound, this suggests that if an appropriate bromo- or iodo-substituent were introduced elsewhere on the biphenyl or phenyl rings, an intramolecular cyclization could be achieved. Similarly, copper(II)-mediated oxidative dimerization has been demonstrated for 2-phenylpyridine derivatives, resulting in biaryl compounds through a double C–H activation/C–C bond-forming process. researchgate.net This type of reaction could potentially induce dimerization of this compound at the ortho-position of the 2-phenyl ring.
Furthermore, rare-earth metal catalysts have proven effective for the ortho-alkylation of pyridines via C–H bond addition to olefins. organic-chemistry.org This atom-economical approach could be applied to functionalize the pyridine ring of the target molecule, offering a pathway to introduce alkyl chains at the C-6 position. The Suzuki–Miyaura cross-coupling is another fundamental C-C bond-forming reaction frequently used in the synthesis of complex 2-phenylpyridine derivatives, highlighting the utility of this reaction class for building upon the core structure. mdpi.com
Table 1: Potential C–C Bond Forming Reactions for the this compound Scaffold
| Reaction Type | Catalyst System (Example) | Target Site on Core Structure | Potential Outcome |
|---|---|---|---|
| Oxidative Dimerization | Cu(II)/I₂ | ortho-C–H of the 2-phenyl group | Formation of a biaryl dimer |
| Intramolecular C–H Arylation | Pd(OAc)₂ / PPh₃ | C–H bond on pyridine or phenyl ring | Synthesis of fused polycyclic systems |
| C–H Alkylation | Cationic rare-earth metals (Sc, Y) | ortho-C–H of the pyridine ring (C-6) | Introduction of alkyl substituents |
| Suzuki–Miyaura Coupling | Palladium catalysts | Chloro-substituent on the biphenyl ring | Arylation or vinylation at the chloro-position |
Functionalization through C–Heteroatom Bond Formation
The formation of carbon-heteroatom bonds represents a critical strategy for modifying the electronic and physical properties of the molecule. The chloro-substituent on the biphenyl ring is a primary site for such transformations, particularly through palladium- or copper-catalyzed cross-coupling reactions.
Copper-mediated Chan–Lam cross-coupling, for instance, is a versatile method for forming C–N, C–O, and C–S bonds using boronic acids and their derivatives. researchgate.net This reaction could be employed to couple amines, phenols, or thiols at the position of the chlorine atom on the biphenyl moiety, thereby introducing a wide array of functional groups. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers another robust route for C–N bond formation at the same position. These transformations are pivotal for synthesizing derivatives with tailored properties for applications in materials science or medicinal chemistry.
Post-Synthetic Functional Group Transformations and Derivatization Strategies
Beyond catalytic C-H functionalization, the existing structural features of this compound allow for a variety of post-synthetic modifications. The pyridine nitrogen atom, with its basic lone pair of electrons, can be targeted for N-oxidation or quaternization to modify the electronic properties of the heterocyclic ring.
The chloro group on the biphenyl system is arguably the most versatile handle for derivatization. It can be targeted by nucleophilic aromatic substitution reactions or serve as a reactive site for a plethora of cross-coupling reactions, as mentioned previously. This allows for the systematic introduction of functional groups to probe structure-activity relationships or to attach the molecule to larger systems, such as polymers or peptides. rsc.orgresearchgate.net Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) could also be explored, although the directing effects of the existing substituents would need to be carefully considered to control regioselectivity on the various aromatic rings.
Electrochemical Behavior and Redox Characteristics
The electrochemical properties of this compound are dictated by its extended π-conjugated system and the influence of the heteroatom and chloro-substituent. Phenylpyridine derivatives are well-known for their use as ligands in electrochemically active metal complexes, particularly with iridium(III) and platinum(II). rsc.orgwikipedia.org These complexes often exhibit stable and accessible redox states.
Studies on related functionalized iridium(III) tris(2-phenylpyridine) [Ir(ppy)₃] complexes show that the introduction of electron-withdrawing groups, such as the triazine moiety, can significantly shift the reduction potentials anodically (by as much as 0.6 V), indicating that the reduction is centered on the functionalized ligand. rsc.org By analogy, the electron-withdrawing chlorine atom and the biphenylpyridine framework in this compound are expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Cyclic voltammetry would be the primary technique to investigate its redox characteristics. It is anticipated that the compound would display one or more reversible or quasi-reversible reduction waves associated with the acceptance of electrons into its π* orbitals. The precise potentials for these redox events would provide quantitative data on its electron-accepting and donating capabilities, which is crucial for applications in organic electronics. nih.gov
Table 2: Expected Electrochemical Characteristics and Influencing Factors
| Property | Influencing Structural Feature | Expected Behavior | Method of Investigation |
|---|---|---|---|
| Reduction Potential | Biphenylpyridine π-system, Chloro-substituent | Reversible or quasi-reversible reduction waves | Cyclic Voltammetry (CV) |
| Oxidation Potential | Biphenylpyridine π-system | Likely higher potential due to overall electron-deficient nature | Cyclic Voltammetry (CV) |
| HOMO-LUMO Gap | Entire conjugated system | Can be estimated from the onsets of oxidation and reduction potentials | Electrochemical analysis, UV-Vis Spectroscopy |
Photochemical Reactivity and Excited-State Dynamics
The photophysical properties of phenylpyridine derivatives are of significant interest, largely due to their application in organic light-emitting diodes (OLEDs) when coordinated to heavy metals like iridium. wikipedia.org The parent 2-phenylpyridine ligand facilitates strong spin-orbit coupling in such complexes, leading to efficient phosphorescence.
For this compound, the extended conjugation of the biphenyl system and the presence of the chlorine atom (heavy-atom effect) could influence the rates of these processes. The excited states are likely to have significant intraligand charge transfer (ILCT) character, with potential charge redistribution across the biphenylpyridine framework. rsc.org Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, would be essential to map the excited-state dynamics, measure the lifetimes of transient species, and understand the deactivation pathways from the excited state. ucla.edunih.gov
Advanced Applications and Emerging Research Directions
Role in Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of 3-(5-Chlorobiphenyl)-2-phenylpyridine are not extensively documented in dedicated studies, its structural motifs are central to the design of sophisticated ligands for a variety of catalytic transformations. The integration of the phenylpyridine framework allows for strong coordination to transition metals, which is a key feature in both homogeneous and heterogeneous catalysis.
The phenylpyridine core is a well-established bidentate ligand in transition metal catalysis, capable of forming stable cyclometalated complexes. The nitrogen atom of the pyridine (B92270) ring and a carbon atom from the phenyl ring coordinate to the metal center, creating a robust five-membered ring that enhances the stability and catalytic activity of the complex. The substituents on both the phenyl and pyridine rings can be systematically modified to fine-tune the steric and electronic properties of the resulting catalyst.
In the case of this compound, the chlorobiphenyl group introduces significant steric bulk and specific electronic effects. This can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in cross-coupling reactions, C-H activation, and other transition metal-catalyzed processes. The design principles for such ligands often focus on creating a specific "pocket" around the active site of the metal, thereby controlling the approach of substrates and influencing the outcome of the reaction.
Table 1: Potential Applications in Transition Metal Catalysis
| Catalytic Reaction | Potential Role of this compound Ligand | Metal Center |
|---|---|---|
| Suzuki-Miyaura Coupling | Steric hindrance from the chlorobiphenyl group could enhance selectivity. | Palladium, Nickel |
| C-H Activation/Functionalization | The electronic properties of the ligand could modulate the reactivity of the metal center. | Rhodium, Iridium, Ruthenium |
| Buchwald-Hartwig Amination | The robust coordination of the phenylpyridine scaffold can improve catalyst stability. | Palladium |
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. nih.govmdpi.comsnnu.edu.cnmdpi.comresearchgate.net Phenylpyridine-based ligands have been successfully employed in the creation of chiral environments around a metal center, enabling enantioselective transformations. While this compound is itself achiral, it can be utilized as a precursor for the synthesis of chiral ligands.
Functionalization of the biphenyl (B1667301) or phenylpyridine moieties with chiral auxiliaries can lead to the formation of ligands that, upon coordination to a transition metal, generate a chiral catalyst. Such catalysts are crucial for the synthesis of enantiomerically pure compounds, which are of high importance in the pharmaceutical and agrochemical industries. The steric bulk of the chlorobiphenyl group could play a significant role in creating a well-defined chiral pocket, thereby enhancing the enantioselectivity of the catalyzed reaction.
Luminescent and Optoelectronic Materials Science
The field of organic electronics has seen remarkable growth, with organic light-emitting diodes (OLEDs) becoming a mainstream technology for displays and lighting. Phenylpyridine derivatives are a critical class of materials in this domain, particularly as ligands in phosphorescent emitters. google.comnih.govnih.gov
This compound is identified as an intermediate in the synthesis of materials for OLEDs. chemicalbook.com In phosphorescent OLEDs (PhOLEDs), heavy metal complexes, typically of iridium(III) or platinum(II), are used as the emissive species. The ligands surrounding the metal ion play a crucial role in determining the photophysical properties of the complex, including its emission color, quantum efficiency, and stability.
The phenylpyridine scaffold is a classic cyclometalating ligand in the design of highly efficient phosphorescent emitters. The high triplet energy of the ligand facilitates efficient energy transfer to the metal center, leading to bright emission. The substituents on the ligand can be used to tune the emission wavelength. For instance, electron-withdrawing groups can lead to a blue-shift in the emission, while electron-donating groups can cause a red-shift. The chlorobiphenyl group in this compound can be expected to influence the electronic properties and, consequently, the emission characteristics of the final organometallic complex.
Furthermore, the principles of ligand design for OLEDs are also applicable to the development of fluorescent probes for biological imaging and sensing. rsc.orgnih.govnih.govmdpi.com By attaching specific recognition units to the phenylpyridine framework, probes can be designed to selectively bind to certain analytes, leading to a change in their fluorescence properties.
Table 2: Photophysical Properties of Phenylpyridine-Based Emitters
| Property | Role of Phenylpyridine Ligand | Impact of Substituents (e.g., Chlorobiphenyl) |
|---|---|---|
| Emission Color | Determines the energy of the emitted light. | Fine-tunes the emission wavelength. |
| Quantum Efficiency | Facilitates efficient intersystem crossing and phosphorescence. | Can influence non-radiative decay pathways. |
| Device Stability | The robust metal-ligand bond enhances operational lifetime. | Steric bulk can prevent intermolecular quenching. |
Beyond OLEDs, phenylpyridine-based complexes are explored in other photoactive systems, such as light-harvesting assemblies and photocatalysis. The ability to tune the redox potentials of these complexes through ligand modification is a key advantage. rsc.org The introduction of the chlorobiphenyl group can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting metal complex.
This tunability is essential for designing photosensitizers that can efficiently absorb light and participate in electron or energy transfer processes. In applications like solar cells or artificial photosynthesis, matching the energy levels of the photosensitizer with those of other components in the system is critical for achieving high efficiency.
Contributions to Advanced Functional Materials
The utility of this compound extends to the broader field of advanced functional materials. Its role as a building block for small molecule semiconductors is a testament to its potential in creating materials with tailored electronic properties. chemscene.com
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The rigid and planarizable structure of the phenylpyridine core, combined with the bulky and electronically active chlorobiphenyl substituent, can influence the intermolecular interactions and charge transport properties of materials derived from this compound.
Polymer Chemistry and Controlled Polymerization Techniques
While direct applications of this compound in polymer chemistry are not extensively documented in current literature, its structural motifs—the phenylpyridine and biphenyl groups—are of significant interest in materials science. Phenylpyridine derivatives, in particular, serve as crucial ligands in the synthesis of metallo-supramolecular polymers and as functional pendants on polymer backbones. acs.orgacs.orgresearchgate.net
The nitrogen atom in the pyridine ring of the 2-phenylpyridine (B120327) moiety is a potent coordination site for transition metal ions. This allows such molecules to act as building blocks for coordination polymers. mdpi.comnih.govub.edu In these materials, the organic ligand and metal ions self-assemble into extended one-, two-, or three-dimensional networks. The properties of the resulting polymer, such as luminescence, conductivity, and catalytic activity, can be tuned by modifying the structure of the organic ligand and the choice of the metal center. mdpi.comrsc.org For example, iridium(III) complexes with 2-phenylpyridine ligands are well-known for their phosphorescent properties and have been incorporated into polymer backbones like polystyrene to create materials for organic light-emitting diodes (OLEDs). acs.orgacs.orgresearchgate.net
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP), offer precise control over polymer architecture, molecular weight, and functionality. sjtu.edu.cnmdpi.com It is conceivable that a monomer derived from this compound could be synthesized and subsequently polymerized using these controlled methods. This would allow for the creation of well-defined polymers where the specific electronic and steric properties of the chlorobiphenyl and phenylpyridine units could be harnessed for applications in sensors, catalytic systems, or advanced optical materials.
Application in Supramolecular Architectures and Self-Assembly
The field of supramolecular chemistry focuses on the design of complex, highly organized structures held together by non-covalent interactions. The 2-phenylpyridine unit within this compound makes it an excellent candidate for use in coordination-driven self-assembly. The pyridine nitrogen provides a well-defined binding site for metal ions, enabling the programmed formation of discrete metallacycles or extended polymeric networks. rsc.orgmdpi.com
By reacting ligands containing pyridine or similar N-heterocyclic donors with appropriate metal ions (which act as connectors), a vast array of supramolecular architectures can be constructed. nih.gov These include simple dinuclear complexes, grids, and complex three-dimensional metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org The final structure is dictated by the coordination geometry of the metal ion and the angles between the binding sites on the organic ligand. The biphenyl group in this compound adds rigidity and can influence the packing of these architectures through π-π stacking interactions, while the chlorine substituent can modify electronic properties and introduce potential halogen bonding interactions.
The self-assembly of iridium complexes containing phenylpyridine ligands has been studied, revealing how intermolecular forces like π-π stacking and dipole-dipole interactions can lead to the formation of aggregates with distinct photophysical properties. nih.gov Such principles could be applied to this compound to design novel materials with responsive optical or electronic characteristics.
Environmental Chemical Studies
Biotransformation and Biodegradation Pathways of Substituted Biphenyls
The environmental fate of this compound is largely predicted by studies on related chlorinated biphenyls (PCBs). Microorganisms, including bacteria, fungi, and yeasts, have evolved metabolic pathways to degrade these persistent organic pollutants. tandfonline.comresearchgate.netresearchgate.net The primary mechanism for aerobic bacterial degradation of chlorobiphenyls involves a class of enzymes called biphenyl dioxygenases.
The typical biodegradation pathway proceeds as follows:
Dioxygenation : The process is initiated by a biphenyl dioxygenase, which incorporates two oxygen atoms into one of the aromatic rings, typically at the 2,3-position, to form a cis-dihydrodiol.
Dehydrogenation : The dihydrodiol is then oxidized by a dehydrogenase to form a dihydroxylated biphenyl (a catechol derivative).
Ring Cleavage : A second dioxygenase cleaves the catechol ring through a meta-cleavage pathway.
Further Metabolism : The resulting ring-opened product is further hydrolyzed and metabolized through various intermediates, eventually leading to chlorinated benzoic acids and other central metabolites.
In many cases, the chlorinated benzoic acids are resistant to further degradation and may accumulate. tandfonline.com The presence and position of chlorine atoms on the biphenyl rings significantly affect the rate and feasibility of biodegradation. Highly chlorinated biphenyls are generally more resistant to aerobic degradation.
For this compound, it is likely that the chlorobiphenyl moiety would be the primary target for microbial attack. The phenylpyridine ring may be more resistant to degradation or could be metabolized through different pathways. Human-relevant cell lines have also been shown to metabolize simple chlorobiphenyls into hydroxylated, sulfated, and glucuronidated products, and have even demonstrated the ability to form dechlorinated metabolites. nih.govacs.org
Advanced Chemical Degradation Methodologies
Due to the persistence of chlorinated aromatic compounds, advanced chemical degradation methods are crucial for their remediation from contaminated soil and water. These technologies typically rely on the generation of highly reactive species to break down the pollutant molecules.
Advanced Oxidation Processes (AOPs) : AOPs generate powerful oxidizing agents, most notably the hydroxyl radical (•OH). These methods are highly efficient, with some achieving 77-99% removal of PCBs. bohrium.comproquest.comnih.govresearchgate.net
Fenton and Fenton-like Reactions : These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺/Fe³⁺) to produce hydroxyl radicals. They are rapid and effective but can be sensitive to environmental factors like pH. bohrium.com
Persulfate Oxidation : Using persulfate (S₂O₈²⁻), which can be activated to form the sulfate (B86663) radical (SO₄•⁻), is another powerful AOP. It is often considered more suitable than Fenton's reagent for in-situ applications as it is less affected by soil pH and organic matter. bohrium.comnih.gov
Photocatalysis : This method uses a semiconductor catalyst (like TiO₂) and UV light to generate reactive oxygen species. It can be combined with soil washing techniques to enhance efficiency. researchgate.net
Reductive Dechlorination : This approach involves the removal of chlorine atoms and their replacement with hydrogen, a process that is particularly effective for highly chlorinated compounds. wikipedia.orgtpsgc-pwgsc.gc.ca
Zero-Valent Metals (ZVMs) : Nanoscale zero-valent iron (nZVI) is a common reagent used for reductive dechlorination. The iron acts as an electron donor to cleave the carbon-chlorine bond. proquest.com The effectiveness of ZVMs can be enhanced by creating bimetallic particles (e.g., Fe/Ni or Fe/Pd), which can significantly increase reaction rates. proquest.comnih.gov
The table below summarizes the efficiency of various advanced degradation methods for PCBs, which serve as a proxy for this compound.
Q & A
Q. What experimental frameworks address discrepancies between computational predictions and observed reaction yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
